BP14979

説明

BP-14979 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

特性

CAS番号 |

1000036-77-0 |

|---|---|

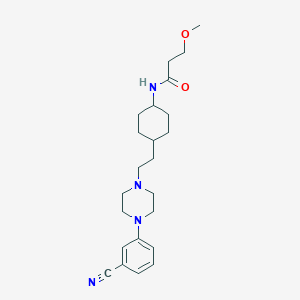

分子式 |

C23H34N4O2 |

分子量 |

398.5 g/mol |

IUPAC名 |

N-[4-[2-[4-(3-cyanophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide |

InChI |

InChI=1S/C23H34N4O2/c1-29-16-10-23(28)25-21-7-5-19(6-8-21)9-11-26-12-14-27(15-13-26)22-4-2-3-20(17-22)18-24/h2-4,17,19,21H,5-16H2,1H3,(H,25,28) |

InChIキー |

PLMAPPWZOQMTBI-UHFFFAOYSA-N |

正規SMILES |

COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BP14979; BP 14979; BP-14979; BP1,4979; BP 1,4979; BP-1,4979; BP1.4979; BP 1.4979; BP-1.4979. |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BP14979

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BP14979 is a novel pharmaceutical agent characterized as a potent and selective partial agonist for the dopamine (B1211576) D3 receptor (DRD3), with a significantly lower affinity for the dopamine D2 receptor (DRD2). This unique pharmacological profile positions BP14979 as a modulator of the dopaminergic system, with potential therapeutic applications in a range of neurological and psychiatric disorders. Its mechanism of action is centered on its ability to differentially modulate DRD3 signaling depending on the endogenous dopamine levels, acting as a functional antagonist in hyperdopaminergic states and as an agonist in hypodopaminergic conditions. This document provides a comprehensive overview of the core mechanism of action of BP14979, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Dopamine D3 Receptor Partial Agonism

The primary mechanism of action of BP14979 is its high-affinity binding to and partial agonism at the dopamine D3 receptor. As a partial agonist, BP14979 possesses an intrinsic activity that is lower than that of the endogenous full agonist, dopamine. This property allows it to stabilize the receptor in a state of moderate activity.

In environments with high concentrations of dopamine, such as those implicated in certain psychiatric disorders, BP14979 competes with endogenous dopamine for binding to DRD3. Due to its lower intrinsic activity, this competition results in a net decrease in receptor signaling, thereby functioning as an antagonist. Conversely, in conditions of low dopaminergic tone, BP14979's agonistic properties prevail, leading to an increase in DRD3 signaling.

This dual functionality allows BP14979 to act as a homeostatic regulator of the dopaminergic system, a desirable characteristic for therapeutic agents targeting this pathway. Furthermore, BP14979 exhibits significant selectivity for the DRD3 over the DRD2, which is noteworthy as DRD2 antagonism is often associated with undesirable extrapyramidal side effects and hyperprolactinemia.[1]

Quantitative Pharmacological Data

The pharmacological profile of BP14979 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | ~1 nM | Human DRD3 | Human | [1] |

| 192 nM | Human DRD2 | Human | [1] | |

| Selectivity | ~200-fold | DRD3 vs. DRD2 | Human | [2] |

| Functional Activity | ||||

| Intrinsic Activity | 32% ± 2.6% | Human DRD3 | Human | [1] |

| EC50 | 0.7 ± 0.3 nM | Human DRD3 | Human | [1] |

| Metabolites | ||||

| Active Metabolite | BP1.6239 | - | Human | [1] |

| Inactive Metabolite | BP1.6197 | - | Human | [1] |

Table 1: In Vitro and In Vivo Pharmacological Parameters of BP14979.

| Study Population | Dosing Regimen | Key Findings | Reference |

| Healthy Human Volunteers | Single doses (1, 3, 10, or 30 mg) | Dose-dependent and preferential occupancy of DRD3 over DRD2. | [1][2] |

| Sub-chronic regimen (5-7 days, once or twice daily) | Sustained and preferential DRD3 occupancy. Minimal increase in prolactin levels. | [1] |

Table 2: Summary of Human Positron Emission Tomography (PET) Study Data for BP14979.

Signaling Pathways

The binding of BP14979 to the dopamine D3 receptor initiates a cascade of intracellular signaling events. As a D2-like receptor, DRD3 primarily couples to the Gi/o family of G proteins.

Canonical Gi/o Signaling Pathway

Partial agonism of BP14979 at the DRD3 receptor leads to the activation of Gi/o proteins. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This is the canonical signaling pathway for DRD3.

Non-Canonical Signaling Pathways

In addition to the canonical Gi/o-cAMP pathway, DRD3 activation can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway. The precise effects of BP14979 on these non-canonical pathways are a subject of ongoing research but are believed to contribute to its overall pharmacological profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BP14979.

Radioligand Binding Assay (for determining binding affinity, Ki)

Objective: To determine the binding affinity (Ki) of BP14979 for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes from HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand (e.g., [³H]-Spiperone).

-

BP14979 (test compound).

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of BP14979.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, a saturating concentration of the non-specific control, or varying concentrations of BP14979.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of BP14979 and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining functional activity, EC50 and intrinsic activity)

Objective: To measure the effect of BP14979 on cAMP production in cells expressing the dopamine D3 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

-

BP14979 (test compound).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Dopamine (full agonist control).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium.

-

96-well cell culture plates.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Replace the culture medium with assay buffer and pre-incubate with varying concentrations of BP14979 or dopamine.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration as a function of the log concentration of the test compound.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Calculate the intrinsic activity relative to the maximal effect of the full agonist, dopamine.

Conclusion

BP14979 is a selective dopamine D3 receptor partial agonist with a well-characterized mechanism of action. Its ability to modulate the dopaminergic system in a state-dependent manner, coupled with its selectivity over the D2 receptor, makes it a promising candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working to further elucidate the therapeutic potential of BP14979 and similar compounds. Future research should continue to explore its effects on non-canonical signaling pathways and its efficacy in relevant animal models of neurological and psychiatric disorders.

References

An In-Depth Technical Guide to BP14979: A Dopamine D3 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP14979 is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor, a G protein-coupled receptor implicated in a variety of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological profile of BP14979, including its binding affinity, functional activity, and preclinical and clinical findings. Detailed experimental methodologies for key assays are presented, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and the islands of Calleja. This localization has made the D3 receptor an attractive target for the development of therapeutics for a range of central nervous system (CNS) disorders, including substance use disorders, schizophrenia, and Restless Legs Syndrome. BP14979, with its high affinity and partial agonist activity at the D3 receptor, represents a significant tool for elucidating the role of this receptor in health and disease and holds potential as a therapeutic agent.

Pharmacological Profile

Binding Affinity and Selectivity

BP14979 exhibits a high affinity for the human dopamine D3 receptor with a Ki of approximately 1 nM.[1] It demonstrates significant selectivity for the D3 receptor over the D2 receptor, with a reported 200-fold selectivity.[1] At the human D2 receptor, BP14979 acts as an antagonist with a Ki of 192 nM.[1] This selectivity profile is crucial for minimizing the potential side effects associated with D2 receptor modulation, such as extrapyramidal symptoms.

| Receptor | Ligand | Species | K i (nM) | Assay Type | Reference |

| Dopamine D3 | BP14979 | Human | ~1 | Radioligand Binding | [1] |

| Dopamine D2 | BP14979 | Human | 192 | Radioligand Binding | [1] |

Functional Activity

As a partial agonist, BP14979 elicits a submaximal response at the D3 receptor compared to the endogenous full agonist, dopamine. It has an intrinsic activity of 32% and an EC50 of 0.7 nM.[1] This partial agonism is a key feature, as it may allow BP14979 to act as a functional antagonist in the presence of high levels of dopamine while providing a basal level of receptor stimulation in dopamine-deficient states.

| Parameter | Value | Assay Type | Reference |

| Intrinsic Activity (D3R) | 32% ± 2.6% | Functional Assay | [1] |

| EC50 (D3R) | 0.7 ± 0.3 nM | Functional Assay | [1] |

Experimental Protocols

Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a general method for determining the binding affinity of BP14979 for the dopamine D3 receptor, based on standard industry practices.

Objective: To determine the inhibitory constant (Ki) of BP14979 for the human dopamine D3 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [³H]-Spiperone or another suitable D3-preferring antagonist.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: BP14979 at various concentrations.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293-hD3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer and the protein concentration is determined.

-

Binding Reaction: In a 96-well plate, combine the cell membranes (20-40 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of BP14979. For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of haloperidol.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for BP14979 is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Hypothetical Protocol)

This protocol outlines a general method for assessing the functional activity of BP14979 as a partial agonist at the Gi-coupled dopamine D3 receptor.

Objective: To determine the EC50 and intrinsic activity of BP14979 at the human dopamine D3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

-

Test compound: BP14979 at various concentrations.

-

Full agonist control: Dopamine or a selective D3 agonist.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Preparation: Culture the cells to an appropriate confluency and then harvest them. Resuspend the cells in the assay buffer at a predetermined optimal density.

-

Compound Treatment: In a 96-well plate, add varying concentrations of BP14979. Include wells with the full agonist for determining the maximal response and wells with only buffer as a baseline control.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise the basal cAMP levels. This allows for the detection of the inhibitory effect of the Gi-coupled D3 receptor activation.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the concentration of BP14979. The EC50 value is determined by non-linear regression analysis. The intrinsic activity is calculated as the maximal response produced by BP14979 as a percentage of the maximal response produced by the full agonist.

Signaling Pathways

The dopamine D3 receptor, like other D2-like receptors, primarily couples to the Gi/o family of G proteins. Activation of the D3 receptor by an agonist, such as BP14979, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway for D3 receptors.

Beyond the canonical G protein-dependent pathway, D3 receptor activation can also trigger signaling through β-arrestin-dependent mechanisms.[2] This can lead to the activation of other downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][4] The balance between G protein- and β-arrestin-mediated signaling can be influenced by the specific ligand, a concept known as biased agonism. The precise signaling profile of BP14979 in terms of biased agonism has yet to be fully elucidated.

In Vivo Studies

Human Pharmacokinetics and Receptor Occupancy

In human studies using positron emission tomography (PET) with the radioligand [¹¹C]-(+)-PHNO, BP14979 has been shown to dose-dependently occupy both D3 and D2 receptors in the brain.[1] Notably, it displays preferential and more sustained occupancy of the D3 receptor.[1] Following oral administration, BP14979 reaches peak serum concentrations in approximately one hour and has a half-life of about 8 hours.[1]

Preclinical Animal Models

While specific preclinical data for BP14979 is not extensively published, D3 receptor partial agonists are being investigated in various animal models of CNS disorders. These models are crucial for evaluating the therapeutic potential of compounds like BP14979.

-

Substance Use Disorders: Animal models such as cocaine self-administration and conditioned place preference are used to assess the potential of D3 partial agonists to reduce the rewarding effects of drugs of abuse and prevent relapse.

-

Schizophrenia: Models like prepulse inhibition of the startle reflex and amphetamine-induced hyperlocomotion are employed to evaluate the antipsychotic potential and effects on sensorimotor gating deficits.

-

Movement Disorders: Rodent models of Parkinson's disease and Restless Legs Syndrome are utilized to investigate the effects on motor function.

Clinical Development

BP14979 has been investigated in several clinical trials for various indications, highlighting its potential therapeutic applications.

| Clinical Trial Identifier | Indication | Status (as of latest information) |

| NCT01785147 | Smoking Cessation | Information available on DrugBank |

| NCT03345953 | Restless Legs Syndrome | Phase II, recruiting |

| NCT07047404 | Primary Premature Ejaculation | Recruiting |

Synthesis

The chemical name for BP14979 is N-(trans-4-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3-methoxypropanamide. The synthesis of BP14979 and similar compounds generally involves a multi-step process. A plausible synthetic route would involve the preparation of the key intermediates, the piperazine-cyclohexyl-ethylamine core and the 3-methoxypropanoic acid side chain, followed by their coupling. For instance, a patent for a similar compound, cariprazine, describes a process involving the acylation of 1-(2,3-dichlorophenyl)-piperazine with a cyclohexyl acetic acid derivative, followed by reduction. A similar strategy could be employed for the synthesis of BP14979.

Conclusion

BP14979 is a promising dopamine D3 receptor partial agonist with a favorable selectivity profile and demonstrated target engagement in humans. Its unique pharmacological properties make it a valuable research tool for exploring the role of the D3 receptor in various physiological and pathological processes. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in a range of neuropsychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the understanding and application of BP14979.

References

- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D3 receptor activation promotes neural stem/progenitor cell proliferation through AKT and ERK1/2 pathways and expands type-B and -C cells in adult subventricular zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]

BP14979 In Vivo Dopamine Receptor Occupancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo dopamine (B1211576) D2 and D3 receptor occupancy of BP14979, a novel dopamine D3 receptor partial agonist. The information is compiled from peer-reviewed scientific literature to support research and development activities.

Introduction to BP14979

BP14979 is a selective dopamine D3 receptor partial agonist that has garnered significant interest for its potential therapeutic applications in conditions such as substance use disorders.[1] Its mechanism of action involves preferential binding to and partial activation of D3 receptors over D2 receptors.[1] Understanding the in vivo receptor occupancy profile of BP14979 is crucial for dose selection in clinical trials and for elucidating its pharmacological effects. This document summarizes the key quantitative data, experimental protocols, and relevant biological pathways.

Pharmacological Profile

BP14979 exhibits a distinct binding and functional profile at human dopamine D2 and D3 receptors. In vitro studies have established its high affinity and partial agonist activity at the D3 receptor, with significantly lower affinity and antagonist behavior at the D2 receptor.[1]

Table 1: In Vitro Pharmacological Profile of BP14979 [1]

| Parameter | Receptor | Value | Notes |

| Binding Affinity (Ki) | Human Dopamine D3 | ~1 nM | High affinity for the primary target. |

| Human Dopamine D2 | 192 nM | Demonstrates ~192-fold selectivity for D3 over D2 receptors. | |

| Functional Activity | Human Dopamine D3 | Partial Agonist | |

| Intrinsic Activity | Human Dopamine D3 | 32% ± 2.6% | |

| EC50 | Human Dopamine D3 | 0.7 ± 0.3 nM | Potent activation of the D3 receptor. |

| Human Dopamine D2 | Antagonist | Blocks or has no effect on D2 receptor activation. |

Metabolites

BP14979 is metabolized in the body into two main metabolites:

In human studies, serum levels of the parent compound, BP14979, were found to be higher than its active metabolite, BP1.6239, with no significant increases in the inactive metabolite observed.[1][2]

Human In Vivo Receptor Occupancy

The in vivo occupancy of dopamine D2 and D3 receptors by BP14979 has been extensively characterized in healthy human subjects using Positron Emission Tomography (PET).[1]

Single-Dose Administration

Following a single oral dose, BP14979 demonstrates a dose-dependent occupancy of both D3 and D2 receptors, with a clear preference for the D3 receptor.[1]

Table 2: Dopamine Receptor Occupancy 1 Hour After Single-Dose Administration of BP14979 [1]

| Oral Dose (mg) | Mean D3 Receptor Occupancy (%) | Mean D2 Receptor Occupancy (%) |

| 1 | ~10% | Not significant |

| 3 | ~30% | ~5% |

| 10 | ~60% | ~25% |

| 30 | ~80% | ~50% |

Sub-chronic Dosing and Time-Course

Sub-chronic administration of BP14979 confirms its preferential and sustained occupancy of D3 receptors. Notably, D3 receptor occupancy remains high even as plasma concentrations of the drug decrease, suggesting a longer residence time in the brain compared to the systemic circulation.[1]

Table 3: Dopamine D3 Receptor Occupancy with Sub-chronic Dosing of BP14979 (10 mg b.i.d.) [1]

| Time Post-Last Dose | Mean D3 Receptor Occupancy (%) |

| 1 hour | ~80% |

| 12 hours | ~61% |

These findings suggest that a twice-daily (b.i.d.) dosing regimen may be optimal for maintaining high and persistent D3 receptor occupancy.[1]

Experimental Protocols

The primary data on BP14979 in vivo receptor occupancy comes from a human PET study.[1] The following is a detailed summary of the methodology employed.

Study Design

-

Participants: Healthy adult volunteers.[1]

-

Study Type: Open-label, dose-finding study.[1]

-

Dosing Regimens:

-

Imaging: PET scans were performed at 1, 12, or 24 hours after the final drug administration.[1]

PET Imaging Protocol

-

Radioligand: [11C]-(+)-PHNO, an agonist radiotracer with high affinity for both D2 and D3 receptors, was used.[1]

-

Scanner: High-resolution PET scanner.

-

Image Acquisition: Dynamic PET scans were acquired over a period of up to 120 minutes following the injection of [11C]-(+)-PHNO.[1]

-

Image Analysis:

-

Regions of Interest (ROIs): ROIs were defined for D3-rich areas (e.g., substantia nigra, globus pallidus) and D2-rich areas (e.g., caudate, putamen).

-

Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) was used to quantify radioligand binding potential (BPND), with the cerebellum serving as the reference region (assumed to have negligible specific binding).[1]

-

Occupancy Calculation: Receptor occupancy was calculated as the percentage reduction in BPND after drug administration compared to a baseline (drug-free) scan: Occupancy (%) = [(BPND_Baseline - BPND_Post-dose) / BPND_Baseline] x 100

-

Visualizations

Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. This initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP). As a partial agonist at D3 receptors, BP14979 provides a modulated level of signal transduction compared to the full endogenous agonist, dopamine.

Experimental Workflow

The process of determining in vivo receptor occupancy involves several key steps, from participant recruitment to final data analysis.

Dose-Occupancy Relationship

The relationship between the administered dose of BP14979 and the resulting occupancy at D2 and D3 receptors can be visualized to illustrate the compound's selectivity.

References

- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational New Drug BP14979: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the investigational new drug BP14979. As BP14979 is currently under investigation, much of the detailed preclinical and clinical data, as well as specific experimental protocols, are not yet publicly disclosed. This guide will be updated as more information becomes available.

Executive Summary

BP14979 is an investigational small molecule drug identified as a dopamine (B1211576) D3 receptor partial agonist . It is being developed by Bioprojet Pharma and is under evaluation for its therapeutic potential in a range of neurological and psychiatric disorders. Clinical trials have been initiated to explore its efficacy and safety in conditions including Binge Eating Disorder (BED), Essential Tremor, Primary Premature Ejaculation, and Restless Legs Syndrome (RLS). Preclinical evidence and early clinical studies suggest that BP14979's preferential binding and partial agonism at the dopamine D3 receptor may offer a targeted therapeutic approach with a favorable side-effect profile compared to less selective dopamine agonists.

Mechanism of Action: Dopamine D3 Receptor Partial Agonism

BP14979's primary pharmacological activity is as a partial agonist of the dopamine D3 receptor. D3 receptors are predominantly expressed in the limbic areas of the brain, which are associated with reward, emotion, and cognition.[1] As a partial agonist, BP14979 binds to the D3 receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine.[1] This mechanism is thought to provide a modulatory effect on the dopaminergic system; in states of low dopamine, it can increase dopaminergic tone, while in states of excessive dopamine, it can act as a functional antagonist by competing with dopamine for receptor binding.[1] This nuanced modulation is hypothesized to be beneficial in conditions where dopamine signaling is dysregulated.

Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and initiation of downstream signaling cascades. As a partial agonist, BP14979 is expected to induce a submaximal conformational change compared to a full agonist. The primary downstream effect of D3 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Pharmacology and Pharmacokinetics

Receptor Occupancy

A positron emission tomography (PET) study in healthy human subjects using the radioligand [11C]-(+)-PHNO has provided quantitative data on the in vivo occupancy of dopamine D2 and D3 receptors by BP14979. The study demonstrated that both single and sub-chronic administration of BP14979 resulted in dose-dependent occupancy of both D2 and D3 receptors, with a clear preference for the D3 receptor, particularly at longer time points after administration.

Table 1: Dopamine D2 and D3 Receptor Occupancy of BP14979 (Data from PET Study) | Dose | Time Post-Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | | :--- | :--- | :--- | :--- | | Data not publicly available in tabular format. | | The study reports preferential D3 occupancy. |

Note: Specific quantitative data from the PET study publication is not presented in a tabular format suitable for direct reproduction here. The publication should be consulted for detailed graphical representations of receptor occupancy.

Metabolism

The aforementioned PET study also identified two metabolites of BP14979: one active metabolite, BP1.6239, and one inactive metabolite, BP1.6197. Serum levels of BP14979 were found to be higher than its active metabolite.

Preclinical Studies

Detailed quantitative results from preclinical studies, including in vitro pharmacology, animal model efficacy, and toxicology, are not extensively available in the public domain. Preclinical evidence is cited as overwhelmingly supporting the use of dopamine D3 receptor partial agonists for substance use disorders, though specific data for BP14979 is not provided.

Experimental Protocols

Detailed experimental protocols for preclinical studies of BP14979 have not been publicly released. General methodologies for evaluating dopamine D3 receptor partial agonists in preclinical settings typically include:

-

In Vitro Pharmacology:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of BP14979 for dopamine D2 and D3 receptors, as well as a panel of other receptors, to assess selectivity.

-

Functional Assays: To characterize the partial agonist activity (EC50 and Emax) at D3 receptors, often using cell lines expressing the recombinant human receptor and measuring downstream signaling events like cAMP inhibition.

-

-

Animal Models:

-

Efficacy studies in established animal models relevant to the target indications (e.g., models of binge eating, tremor, or premature ejaculation).

-

Pharmacokinetic studies in various species to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Safety and toxicology studies to identify potential adverse effects and determine the therapeutic window.

-

Clinical Development Program

BP14979 is being investigated in several Phase 2 clinical trials for a variety of indications. The general design of these trials is randomized, double-blind, and placebo-controlled.

Clinical Trials Overview

Table 2: Summary of Clinical Trials for BP14979

| Indication | NCT Number | Phase | Status (as of late 2025) | Dosage |

|---|---|---|---|---|

| Binge Eating Disorder | NCT05118906 | 2 | Completed | 15 mg BID |

| Restless Legs Syndrome | NCT03345953 | 2 | Terminated | 15 mg BID |

| Essential Tremor | NCT07074002 | 2 | Not yet recruiting | Not specified |

| Primary Premature Ejaculation | NCT07047404 | 2 | Recruiting | Not specified |

BID: twice a day

Quantitative Clinical Trial Results

As of the date of this document, detailed quantitative results from the completed and ongoing clinical trials of BP14979 have not been published in peer-reviewed journals or presented at major scientific conferences. Therefore, tables summarizing efficacy and safety data cannot be provided at this time.

Experimental Protocols: Clinical Trials

While full clinical trial protocols are not publicly available, information from clinical trial registries provides an overview of the study designs.

Binge Eating Disorder (NCT05118906) [2]

-

Study Design: A pilot study to assess the efficacy and safety of BP14979 in female patients with moderate to severe binge eating disorder.

-

Methodology:

-

Screening and Enrollment: Female patients aged 18-65 with a DSM-5 diagnosis of BED and a BMI < 50 kg/m2 were enrolled.

-

Randomization: Patients were randomized to receive either BP14979 (15 mg BID) or a placebo.

-

Treatment Phase: A double-blind treatment period.

-

Primary Outcome: Change in the number of binge-eating days per week.

-

Inclusion Criteria: Voluntary participation, signed informed consent, diagnosis of BED.

-

Exclusion Criteria: Current diagnosis of bulimia or anorexia nervosa, history of bariatric surgery, pregnancy or lactation.

-

Essential Tremor (NCT07074002) [3]

-

Study Design: A proof-of-concept study to evaluate the efficacy and safety of BP14979 in adults with essential tremor.

-

Methodology:

-

Screening and Enrollment: Male or female patients aged 18-85 with a confirmed diagnosis of essential tremor for at least 3 years and a TETRAS-P score of at least 1.5 in an upper extremity.

-

Randomization: Patients are to be randomized to receive BP14979 or placebo.

-

Treatment Phase: A 4-week double-blind treatment period with twice-daily dosing.

-

Primary Outcome: Change in the total score of the Performance Subscale of The Essential Tremor Rating Assessment Scale (TETRAS-P).

-

Inclusion Criteria: Confirmed diagnosis of essential tremor.

-

Exclusion Criteria: Severe tremor, isolated head tremor.

-

Primary Premature Ejaculation (NCT07047404)

-

Study Design: A proof-of-concept study to assess the efficacy and safety of BP14979 in adult males with primary premature ejaculation.

-

Methodology:

-

Screening and Enrollment: Males aged 18-50 with a diagnosis of primary (lifelong) premature ejaculation and a self-reported Intravaginal Ejaculatory Latency Time (IELT) of approximately one minute.

-

Randomization: Patients are to be randomized to receive BP14979 or placebo.

-

Treatment Phase: A 12-week double-blind treatment period where the study drug is taken on demand before sexual intercourse.

-

Primary Outcome: Change in IELT.

-

Inclusion Criteria: Diagnosis of primary premature ejaculation.

-

Exclusion Criteria: Not publicly specified in detail.

-

Generalized Clinical Trial Workflow

Synthesis

A specific, detailed synthesis protocol for BP14979 is not publicly available. However, the chemical name for a closely related or identical compound has been described in the literature as (R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl) piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide. The synthesis of similar 4-phenylpiperazine derivatives typically involves multi-step organic synthesis, potentially including epoxide opening, amide coupling, and other standard transformations.

Future Directions

The future development of BP14979 will depend on the outcomes of the ongoing and planned Phase 2 clinical trials. Positive efficacy and safety data will be necessary for progression to Phase 3 studies and eventual submission for regulatory approval. The preferential activity of BP14979 at the dopamine D3 receptor represents a targeted approach that may offer therapeutic benefits across a spectrum of neurological and psychiatric conditions with a favorable safety profile. As more data becomes publicly available, a clearer picture of the therapeutic potential of BP14979 will emerge.

References

- 1. BP-1.4979 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

BP14979 for Binge Eating Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binge Eating Disorder (BED) is a serious eating disorder characterized by recurrent episodes of eating large quantities of food, often very quickly and to the point of discomfort. These episodes are accompanied by a feeling of a loss of control and subsequent distress. The neurobiological underpinnings of BED are complex, with the brain's reward and inhibitory control circuits playing a crucial role. Emerging research has identified the dopamine (B1211576) D3 receptor as a promising therapeutic target for BED and other compulsive disorders. This technical guide provides an in-depth overview of BP14979, a novel dopamine D3 receptor partial agonist, for researchers and drug development professionals investigating new treatments for binge eating disorder.

Core Compound Profile: BP14979

BP14979 is a selective dopamine D3 receptor partial agonist. Its preferential binding to the D3 receptor over the D2 receptor is a key characteristic, potentially offering a more targeted therapeutic approach with a reduced risk of the side effects associated with less selective dopamine receptor modulators.

Mechanism of Action

BP14979 acts as a partial agonist at the dopamine D3 receptor. This means it has a lower intrinsic activity at the receptor compared to the endogenous ligand, dopamine. In situations of excessive dopaminergic signaling, as is hypothesized to occur during binge eating episodes, BP14979 can act as a functional antagonist, dampening the hyper-dopaminergic state. Conversely, in conditions of low dopamine, it can provide a baseline level of receptor stimulation. This modulatory effect on the dopamine system, particularly within the brain's reward circuitry, is the basis for its investigation in binge eating disorder.

Quantitative Data

While specific preclinical efficacy data for BP14979 in animal models of binge eating disorder are not yet publicly available, a human Positron Emission Tomography (PET) study has provided valuable in vivo receptor occupancy data.

Table 1: Human Dopamine D3 and D2 Receptor Occupancy of BP14979

| Dose (mg) | Time Post-Dose (hours) | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) |

| 1 | 1 | ~20 | <10 |

| 3 | 1 | ~40 | ~15 |

| 10 | 1 | ~60 | ~25 |

| 30 | 1 | ~80 | ~40 |

| 10 (b.i.d.) | 12 | ~61 | Not Reported |

| 15 (b.i.d.) | 12 | ~83 | Not Reported |

Data extrapolated from a [11C]-(+)-PHNO PET study in healthy human volunteers.[1][2][3][4][5]

Signaling Pathways

Dopamine D3 Receptor Signaling in Reward Pathways

The dopamine D3 receptor is highly expressed in the nucleus accumbens, a key region of the brain's reward system. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP-PKA signaling cascade can influence the expression and function of various downstream targets involved in synaptic plasticity and reward-related learning. Furthermore, D3 receptor signaling can impact other pathways, such as the Akt and ERK pathways, which are implicated in cell survival and synaptic regulation. By acting as a partial agonist, BP14979 is hypothesized to normalize dysregulated D3 receptor signaling in the nucleus accumbens, thereby attenuating the reinforcing properties of binge eating.

Caption: Dopamine D3 Receptor Signaling Pathway in the Context of Binge Eating.

Experimental Protocols

In Vitro Dopamine D3 Receptor Partial Agonist Activity Assay

This protocol is designed to determine the partial agonist activity of a test compound like BP14979 at the human dopamine D3 receptor by measuring its effect on cAMP levels.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D3 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

-

Dopamine (as a full agonist control).

-

Test compound (BP14979).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

Procedure:

-

Cell Culture: Culture the D3 receptor-expressing CHO-K1 cells to ~80-90% confluency.

-

Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and dopamine in assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Add the test compound or dopamine at various concentrations to the wells. c. Add a sub-maximal concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: a. Plot the cAMP concentration against the log concentration of the agonist. b. Determine the EC50 value and the maximal response (Emax) for both dopamine and the test compound. c. Calculate the intrinsic activity of the test compound as a percentage of the maximal response to dopamine.

Rodent Model of Binge-Like Eating Behavior

This protocol describes an intermittent access model to induce binge-like eating of a palatable high-fat diet in rodents.

Animals:

-

Adult female C57BL/6J mice or Sprague-Dawley rats.

Materials:

-

Standard rodent chow.

-

Highly palatable high-fat diet (HFD) (e.g., 45-60% kcal from fat).

-

Animal caging with food hoppers.

-

Animal scale.

Procedure:

-

Acclimation: Acclimate the animals to the housing facility for at least one week with ad libitum access to standard chow and water.

-

Baseline: Measure baseline body weight and daily food intake of standard chow for 3-5 days.

-

Intermittent HFD Access: a. Provide the animals with ad libitum access to standard chow. b. On three non-consecutive days per week (e.g., Monday, Wednesday, Friday), provide access to a pre-weighed amount of HFD for a limited period (e.g., 2-4 hours) during the dark cycle. c. On the remaining days, only provide standard chow.

-

Data Collection: a. Measure the intake of both HFD and standard chow after each access period. b. Record body weight weekly.

-

Drug Administration: Once a stable pattern of binge-like eating is established (typically after 2-4 weeks), begin administration of the test compound (BP14979) or vehicle prior to the HFD access periods.

-

Outcome Measures: a. Primary: HFD intake during the access period. b. Secondary: Standard chow intake, total caloric intake, body weight changes.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating a novel compound like BP14979 for its potential in treating binge eating disorder.

Caption: Preclinical Development Workflow for BP14979 in Binge Eating Disorder.

Conclusion

BP14979, with its selective dopamine D3 receptor partial agonism, represents a promising and targeted approach for the treatment of binge eating disorder. The available human receptor occupancy data provides a strong rationale for its clinical investigation. Further preclinical studies to elucidate its efficacy in established animal models of binge eating are warranted to fully characterize its therapeutic potential. This technical guide provides a foundational framework for researchers to design and execute studies aimed at further evaluating BP14979 and similar compounds for this challenging disorder.

References

- 1. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. innoprot.com [innoprot.com]

- 5. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Dopaminergic and Glutamatergic Systems in Restless Legs Syndrome: A Role for BP14979

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Restless Legs Syndrome (RLS), also known as Willis-Ekbom Disease, is a sensorimotor neurological disorder characterized by an irresistible urge to move the legs, particularly during periods of rest and inactivity.[1] While the pathophysiology is complex and not fully elucidated, current research points to a multifactorial origin involving genetic predisposition, central iron dysregulation, and significant disruptions in neurotransmitter systems, primarily the dopaminergic pathway, with growing evidence for the involvement of the glutamatergic and adenosinergic systems.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of RLS pathophysiology and explores the therapeutic potential of BP14979, a dopamine (B1211576) D3 receptor partial agonist. This document details the intricate signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols relevant to the study of RLS and the evaluation of novel therapeutics like BP14979.

The Pathophysiology of Restless Legs Syndrome: A Multi-faceted Perspective

The underlying mechanisms of RLS are intricate, with several interconnected factors contributing to its clinical manifestations.

The Central Role of Iron Deficiency

A primary and well-established etiological factor in RLS is brain iron deficiency.[1][4][5] Iron is a crucial cofactor for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine.[1][6] Insufficient iron levels in the central nervous system, even with normal peripheral iron stores, can lead to a cascade of downstream effects, including reduced dopamine production and altered dopamine receptor function.[1][5][6] This brain iron deficiency is considered a foundational element in the development of RLS.[7]

Dopaminergic Dysfunction

The dopaminergic system, particularly the A11 dopaminergic neurons in the hypothalamus that project to the spinal cord, is strongly implicated in RLS pathophysiology.[6][8] Dysfunction in this pathway is thought to lead to altered spinal cord excitability and sensory processing.[6] Evidence for dopaminergic involvement is supported by the efficacy of dopamine agonists in alleviating RLS symptoms.[6][9] However, the precise nature of this dysfunction is debated, with evidence suggesting a complex dysregulation rather than a simple dopamine deficiency.[8] Studies have shown both reduced D2 receptor binding in the striatum and increased dopamine transporter density, suggesting a state of presynaptic hyperdopaminergia alongside postsynaptic hyposensitivity.[8][10]

The Emerging Roles of Adenosine (B11128) and Glutamate (B1630785)

Recent research has highlighted the critical involvement of adenosine and glutamate in RLS.[11][12] Brain iron deficiency has been shown to cause a downregulation of adenosine A1 receptors.[2][12][13] This reduction in A1 receptor signaling is hypothesized to lead to a disinhibition of both dopamine and glutamate release in the striatum, contributing to a hyperdopaminergic and hyperglutamatergic state.[11][12][14] This hypoadenosinergic state may underlie both the motor (periodic limb movements in sleep - PLMS) and arousal-related symptoms of RLS.[11][13] Glutamate, the primary excitatory neurotransmitter, is implicated in the hyperarousal and sensory disturbances characteristic of the syndrome.[11][12]

BP14979: A Novel Dopamine D3 Receptor Partial Agonist

BP14979 is a novel small molecule that acts as a partial agonist at the dopamine D3 receptor, with a preference for D3 over D2 receptors.[1][6][15] This selectivity is of significant interest for the treatment of RLS, as the D3 receptor is highly expressed in limbic areas of the brain involved in motivation and reward, and its modulation may offer a more targeted therapeutic approach with potentially fewer side effects compared to non-selective dopamine agonists.

Mechanism of Action

As a partial agonist, BP14979 is expected to stabilize the dopaminergic system. In a state of low dopamine, it would act as an agonist, while in a hyperdopaminergic state, it would act as a functional antagonist, competing with endogenous dopamine and reducing excessive signaling.[16] This modulatory effect could be particularly beneficial in the context of the dopaminergic dysregulation observed in RLS. The preference for the D3 receptor may also contribute to a more favorable side-effect profile, potentially reducing the risk of augmentation, a common and debilitating complication of long-term treatment with dopamine agonists.

Quantitative Data

| Parameter | Receptor | Value/Observation | Citation |

| Receptor Occupancy | Dopamine D3 | Preferential and dose-dependent occupancy. | [1][15][17] |

| Dopamine D2 | Dose-dependent occupancy, but to a lesser extent than D3. | [1][15][17] | |

| Clinical Trial (NCT03345953) | Efficacy in RLS | Terminated due to recruitment difficulties; no efficacy data available. | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of RLS pathophysiology and the evaluation of compounds like BP14979.

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., BP14979) for dopamine D2 and D3 receptors.

Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK) 293 cells stably transfected to express human dopamine D2 or D3 receptors.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).[7]

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) with varying concentrations of the unlabeled test compound.[19]

-

Add a known amount of the membrane preparation to each well.

-

To determine non-specific binding, include wells containing the radioligand and a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

Rodent Model of Restless Legs Syndrome

Objective: To induce an RLS-like phenotype in rodents to study pathophysiology and test the efficacy of therapeutic compounds.

Methodology (Iron-Deficiency Model):

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Induction of Iron Deficiency:

-

Wean animals at 21 days of age.

-

Feed the experimental group an iron-deficient diet (e.g., 2-6 ppm iron) for a period of 4-6 weeks.

-

Feed the control group a standard diet with normal iron content (e.g., >35 ppm iron).

-

Monitor iron status by measuring serum ferritin and transferrin saturation.

-

-

Behavioral Assessment:

-

Activity Monitoring: Use automated activity monitors to measure locomotor activity, particularly during the light (rest) and dark (active) phases. RLS models typically show increased activity during the rest phase.

-

Polysomnography (PSG): Implant electrodes for electroencephalography (EEG) and electromyography (EMG) to record sleep-wake states and limb movements. Analyze for sleep fragmentation and periodic limb movements.

-

-

Pharmacological Testing:

-

Administer the test compound (e.g., BP14979) or a vehicle control to both iron-deficient and control animals.

-

Assess the effect of the compound on the behavioral and PSG parameters. A successful therapeutic should reduce the abnormal locomotor activity and improve sleep architecture in the iron-deficient animals.

-

A task force has developed consensus guidelines for experimental readouts in RLS animal models, which should be consulted for detailed recommendations on methods and outcome measures.[3][8][11][21]

Measurement of Periodic Limb Movements in Sleep (PLMS)

Objective: To objectively quantify the frequency and periodicity of limb movements during sleep in clinical trials.

Methodology:

-

Polysomnography (PSG) Recording:

-

Conduct a full overnight PSG in a sleep laboratory.

-

Place surface EMG electrodes on the anterior tibialis muscle of both legs.[22]

-

Record EEG, electrooculography (EOG), EMG, electrocardiogram (ECG), and respiratory parameters according to standard guidelines.

-

-

Scoring of Limb Movements:

-

Score limb movements according to the latest American Academy of Sleep Medicine (AASM) criteria.[23][24]

-

A limb movement is defined as an EMG signal increase of at least 8 µV above the resting baseline, with a duration of 0.5 to 10 seconds.[24]

-

A series of at least four consecutive limb movements with an inter-movement interval of 5 to 90 seconds constitutes periodic limb movements.[23][24]

-

-

Data Analysis:

-

Calculate the Periodic Limb Movement Index (PLMI), which is the number of periodic limb movements per hour of sleep. A PLMI of >15 per hour is generally considered clinically significant in adults.[25][26]

-

Calculate the Periodic Limb Movement Arousal Index (PLMAI), which is the number of periodic limb movements associated with an arousal per hour of sleep.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in RLS and a typical experimental workflow for drug evaluation.

Caption: Core Pathophysiology of Restless Legs Syndrome.

Caption: Proposed Mechanism of Action of BP14979 in RLS.

Caption: General Drug Development Workflow for RLS Therapeutics.

Conclusion

The pathophysiology of Restless Legs Syndrome is a complex interplay of genetic factors, central iron dysregulation, and neurotransmitter imbalances, with the dopaminergic, adenosinergic, and glutamatergic systems playing pivotal roles. BP14979, as a dopamine D3 receptor partial agonist, represents a targeted therapeutic approach that holds promise for the effective management of RLS symptoms. While the termination of its Phase II clinical trial for RLS presents a setback, the underlying scientific rationale for targeting the D3 receptor in this condition remains compelling. Further research is warranted to fully elucidate the intricate mechanisms of RLS and to develop novel, effective, and well-tolerated therapies for this debilitating disorder. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the understanding and treatment of Restless Legs Syndrome.

References

- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. Consensus Guidelines on Rodent Models of Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. worldsleepsociety.org [worldsleepsociety.org]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Role of Dopamine D3 Receptor Partial Agonism in Cariprazine-Induced Neurotransmitter Efflux in Rat Hippocampus and Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Consensus Guidelines on Rodent Models of Restless Legs Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. worldsleepcongress.com [worldsleepcongress.com]

- 23. Periodic limb movements during sleep: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jcsm.aasm.org [jcsm.aasm.org]

- 25. droracle.ai [droracle.ai]

- 26. researchgate.net [researchgate.net]

The Role of Dopamine D3 Receptors in Smoking Cessation: A Technical Guide Featuring BP14979

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dopamine (B1211576) D3 receptor (D3R) has emerged as a promising target for the development of novel smoking cessation therapies. Its strategic localization in brain regions associated with reward, motivation, and cue-induced relapse makes it a compelling candidate for intervention in nicotine (B1678760) addiction. Unlike traditional nicotine replacement therapies, which primarily address withdrawal symptoms, D3R--targeting compounds offer the potential to modulate the motivational aspects of smoking and reduce the likelihood of relapse. This technical guide provides an in-depth overview of the role of D3 receptors in nicotine dependence, with a specific focus on the novel D3R partial agonist, BP14979. It includes a summary of key preclinical and clinical findings, detailed experimental protocols for relevant assays, and a discussion of the underlying signaling mechanisms.

The Dopamine D3 Receptor as a Therapeutic Target

Nicotine, the primary psychoactive component in tobacco, exerts its reinforcing effects by increasing dopamine levels in the mesolimbic pathway, a key component of the brain's reward system. The D3R is highly expressed in this pathway, including the nucleus accumbens and ventral tegmental area. Preclinical evidence strongly suggests that D3R antagonists and partial agonists can effectively reduce the motivation to self-administer nicotine and prevent relapse to nicotine-seeking behavior triggered by drug-associated cues and contexts.[1][2]

Rationale for Targeting D3 Receptors

Targeting D3Rs for smoking cessation is based on the following key observations:

-

Localization: D3Rs are concentrated in limbic brain regions that are critical for the motivational and conditioning processes underlying addiction.[2]

-

Modulation of Drug Seeking: D3R ligands have been shown to decrease the reinforcing effects of nicotine and reduce cue- and context-induced reinstatement of nicotine-seeking in animal models.[1]

-

Distinct Mechanism: Unlike nicotine replacement therapies, D3R antagonists do not appear to have intrinsic rewarding effects or alleviate withdrawal symptoms, suggesting a mechanism focused on reducing the motivation to smoke.[2]

BP14979: A Novel D3 Receptor Partial Agonist

BP14979 is a novel compound identified as a dopamine D3 receptor partial agonist. Its unique pharmacological profile makes it a person of interest for smoking cessation therapy. As a partial agonist, BP14979 is expected to act as a functional antagonist in the presence of high dopamine levels induced by nicotine, while providing a low level of receptor stimulation in the absence of nicotine, potentially mitigating withdrawal-associated anhedonia.

A key clinical study investigated the in vivo occupancy of D3 and D2 receptors by BP1.4979 in healthy human subjects using positron emission tomography (PET) with the radioligand [11C]-(+)-PHNO. The study demonstrated that BP1.4979 has preferential occupancy for D3Rs over D2Rs, a desirable characteristic for minimizing potential side effects associated with D2R blockade.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of D3R ligands in nicotine-related behaviors and receptor occupancy.

| Compound | Animal Model | Behavioral Paradigm | Dose | Effect on Nicotine-Seeking/Reinstatement | Reference |

| SB-277011-A | Rat | Cue-Induced Reinstatement | 1, 3, 10 mg/kg | Dose-dependent blockade of reinstatement | Khaled et al., 2010 |

| SB-277011-A | Rat | Context-Induced Reinstatement | 10 mg/kg | Blocked reinstatement on first exposure | Le Foll et al., 2016[1] |

| BP 897 | Rat | Cue-Induced Reinstatement | Not specified | Did not block reinstatement | Khaled et al., 2010 |

| BP 897 | Rat | Nicotine-Induced Conditioned Place Preference (CPP) | Not specified | Blocked the expression of nicotine CPP | Le Foll et al., 2005 |

Table 1: Preclinical Efficacy of D3 Receptor Ligands

| Compound | Dose | Time After Last Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | Reference |

| BP1.4979 | 1 mg (single) | 1h | ~20 | <10 | Gervais et al., 2018 |

| BP1.4979 | 3 mg (single) | 1h | ~40 | ~15 | Gervais et al., 2018 |

| BP1.4979 | 10 mg (single) | 1h | ~60 | ~30 | Gervais et al., 2018 |

| BP1.4979 | 30 mg (single) | 1h | ~75 | ~50 | Gervais et al., 2018 |

| BP1.4979 | 5 mg BID (subchronic) | 1h | ~50 | ~20 | Gervais et al., 2018 |

| BP1.4979 | 5 mg BID (subchronic) | 12h | ~30 | <10 | Gervais et al., 2018 |

| BP1.4979 | 10 mg BID (subchronic) | 1h | ~65 | ~35 | Gervais et al., 2018 |

| BP1.4979 | 10 mg BID (subchronic) | 12h | ~45 | ~15 | Gervais et al., 2018 |

| BP1.4979 | 15 mg BID (subchronic) | 1h | ~75 | ~45 | Gervais et al., 2018 |

| BP1.4979 | 15 mg BID (subchronic) | 12h | ~55 | ~25 | Gervais et al., 2018 |

Table 2: In Vivo Receptor Occupancy of BP1.4979 in Humans

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of D3 receptors in nicotine addiction.

Nicotine Self-Administration in Rats

This protocol assesses the reinforcing properties of nicotine.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, a drug infusion pump, and a house light.

Procedure:

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A response on the active lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light for a short duration (e.g., 5 seconds). Responses on the inactive lever are recorded but have no programmed consequences.

-

Maintenance: Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

Pharmacological Testing: Once stable responding is established, animals are pretreated with the test compound (e.g., a D3R ligand) or vehicle at various time points before the self-administration session to assess its effect on nicotine intake.

Cue-Induced Reinstatement of Nicotine-Seeking

This model evaluates the ability of drug-associated cues to trigger relapse.

Procedure:

-

Acquisition and Maintenance: As described in the nicotine self-administration protocol.

-

Extinction: Following stable self-administration, the nicotine infusion and the associated cue light are withheld. Sessions continue until responding on the active lever decreases to a predefined criterion (e.g., less than 25% of the average of the last three maintenance days).

-

Reinstatement Test: After extinction, animals are pretreated with the test compound or vehicle. They are then placed back into the operant chamber, and responses on the active lever result in the presentation of the previously nicotine-paired cue light, but no nicotine infusion. The number of active lever presses is measured as an index of nicotine-seeking.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding effects of nicotine by measuring the animal's preference for an environment previously paired with the drug.

Apparatus:

-

A two-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

-

Pre-conditioning (Baseline Preference): On the first day, rats are allowed to freely explore both compartments for a set duration (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.

-

Conditioning: Over several days, rats receive alternating injections of nicotine and vehicle. Following a nicotine injection, the animal is confined to one compartment. On alternate days, following a vehicle injection, it is confined to the other compartment. The drug-paired compartment is typically the initially non-preferred one to avoid ceiling effects.

-

Post-conditioning (Test for Preference): On the test day, the animal is drug-free and allowed to freely explore both compartments. The time spent in each compartment is recorded. A significant increase in time spent in the nicotine-paired compartment compared to the pre-conditioning phase is indicative of a conditioned place preference.

In Vivo Receptor Occupancy using PET

This protocol quantifies the binding of a drug to its target receptor in the living brain.

Procedure:

-

Subject Recruitment: Healthy human volunteers are recruited for the study.

-

Radioligand Administration: The subject is injected with a radiolabeled ligand that binds to the target receptor (e.g., [11C]-(+)-PHNO for D3/D2 receptors).

-

PET Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to measure the distribution and binding of the radioligand in the brain.

-

Drug Administration and Repeat Scan: The subject is administered the test compound (e.g., BP1.4979) at a specific dose. After a predetermined time, a second PET scan is performed to measure the displacement of the radioligand by the test compound.

-

Data Analysis: The PET data are analyzed to calculate the binding potential of the radioligand in various brain regions. Receptor occupancy is then calculated as the percentage reduction in binding potential after drug administration compared to the baseline scan.

Signaling Pathways and Experimental Workflows

D3 Receptor Signaling Pathway

Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of D3Rs by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). D3R activation can also lead to the modulation of ion channels and the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Preclinical Drug Development Workflow for Smoking Cessation

The development of a new smoking cessation drug targeting the D3 receptor typically follows a structured preclinical workflow. This involves in vitro characterization, in vivo behavioral testing in animal models of nicotine addiction, and safety pharmacology studies before advancing to clinical trials.

Conclusion

The dopamine D3 receptor represents a highly promising and validated target for the development of novel smoking cessation pharmacotherapies. Ligands such as the partial agonist BP14979, which demonstrate preferential occupancy of D3Rs, hold significant potential for reducing the motivational drive to smoke and preventing relapse, offering a distinct mechanistic advantage over existing treatments. The preclinical and clinical data gathered to date provide a strong rationale for the continued investigation of D3R--targeting compounds. The experimental protocols and workflows detailed in this guide serve as a foundational resource for researchers and drug development professionals working to advance this important area of therapeutic innovation. Further research is warranted to fully elucidate the clinical efficacy and safety profile of compounds like BP14979 in diverse populations of smokers seeking to quit.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of BP14979

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP14979 is a novel small molecule that acts as a partial agonist at the human dopamine (B1211576) D3 receptor (D3R) and an antagonist at the dopamine D2 receptor (D2R).[1] Its high affinity and distinct functional profile at the D3R make it a compound of interest for investigating the role of this receptor in various neurological and psychiatric disorders. These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the pharmacological and functional properties of BP14979 and similar molecules.

Data Presentation

The following table summarizes the in vitro pharmacological data for BP14979 at the human dopamine D3 and D2 receptors.

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | Human Dopamine D3 Receptor | ~1 nM[1] |

| Human Dopamine D2 Receptor | 192 nM[1] | |

| Functional Activity (EC50) | Human Dopamine D3 Receptor | 0.7 ± 0.3 nM[1] |

| Intrinsic Activity | Human Dopamine D3 Receptor | 32% ± 2.6%[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the dopamine D3 receptor and the general workflows for the described experimental protocols.

References

Application Notes and Protocols for BP14979 Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BP14979 receptor is a putative G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, making it a compelling target for therapeutic intervention. Understanding the binding characteristics of ligands to the BP14979 receptor is fundamental for the discovery and development of novel drugs. This document provides detailed application notes and protocols for conducting a robust receptor binding assay for the BP14979 receptor.

GPCRs represent a large family of transmembrane proteins that play a crucial role in cellular signaling.[1][2] Ligand binding to a GPCR initiates a cascade of intracellular events, making the characterization of this initial binding event a critical step in drug discovery.[3][4] Binding assays are essential for determining the affinity of a ligand for its receptor, quantifying receptor expression levels, and elucidating the kinetics of the interaction.[5]

This guide outlines three common and powerful techniques for studying receptor-ligand interactions: the Radioligand Binding Assay, the Fluorescence Polarization (FP) Assay, and the Surface Plasmon Resonance (SPR) Assay. Each method offers distinct advantages and is suited for different stages of the drug discovery process, from high-throughput screening to detailed kinetic analysis.

Signaling Pathway

The BP14979 receptor is hypothesized to couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to modulate downstream cellular processes such as gene transcription and cell proliferation.

References

- 1. Structure of endothelin ETB receptor–Gi complex in a conformation stabilized by unique NPxxL motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 4. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR-radioligand binding assays [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: [11C]-(+)-PHNO PET Imaging with BP14979

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]-(+)-PHNO is a positron emission tomography (PET) radioligand with a preference for the dopamine (B1211576) D3 receptor over the D2 receptor, making it a valuable tool for in vivo imaging of these receptors in the human brain.[1][2][3] As an agonist radiotracer, [11C]-(+)-PHNO is particularly sensitive to the high-affinity state of D2/D3 receptors.[1][4] This characteristic makes it well-suited for studying the pathophysiology of neuropsychiatric and neurological disorders where dopamine signaling is implicated, as well as for assessing the target engagement of novel therapeutics.[5][6]

BP14979 is a novel dopamine D3 receptor partial agonist that has been investigated for its potential in treating substance use disorders.[7][8] Understanding the in vivo binding characteristics of BP14979 to D2 and D3 receptors is crucial for dose-finding studies and for elucidating its mechanism of action. [11C]-(+)-PHNO PET imaging offers a non-invasive method to quantify the occupancy of D2 and D3 receptors by BP14979 in the living human brain.[7][8]

These application notes provide a comprehensive overview and detailed protocols for conducting [11C]-(+)-PHNO PET imaging studies to assess the receptor occupancy of BP14979.

Quantitative Data Summary